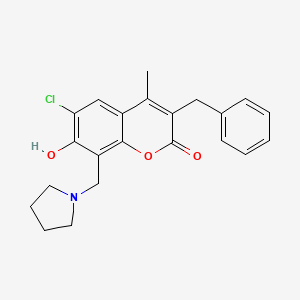
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, a hydroxy group, a methyl group, and a pyrrolidin-1-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include benzyl chloride, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, and pyrrolidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide. The reaction may proceed through nucleophilic substitution, condensation, and cyclization steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may result in an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe for studying biological processes and interactions, particularly those involving chromen-2-one derivatives.
Medicine: As a potential therapeutic agent for treating diseases, given its unique chemical structure and potential biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of functional groups such as the hydroxy and chloro groups may enable the compound to interact with enzymes, receptors, or other biomolecules, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. Examples include:
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group, in particular, may enhance its interactions with biological targets and increase its potential as a therapeutic agent.
特性
分子式 |
C22H22ClNO3 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H22ClNO3/c1-14-16-12-19(23)20(25)18(13-24-9-5-6-10-24)21(16)27-22(26)17(14)11-15-7-3-2-4-8-15/h2-4,7-8,12,25H,5-6,9-11,13H2,1H3 |
InChIキー |
NHHAFKYBNLNZRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11320231.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11320239.png)
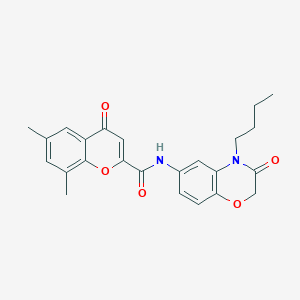
![7-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320243.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11320260.png)
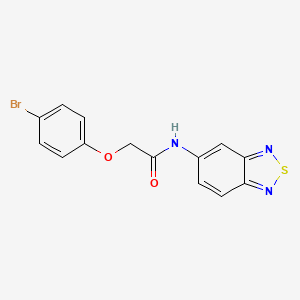
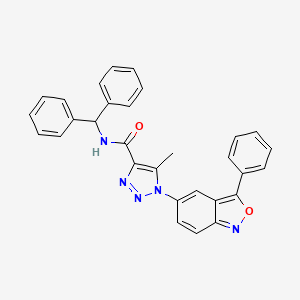
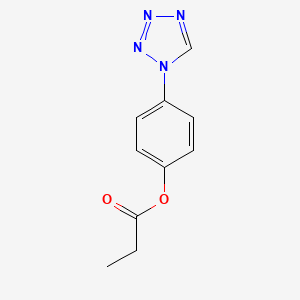
![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11320278.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11320279.png)
![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11320280.png)
![3,5-dimethyl-N-(3-methylbutyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320298.png)
![5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320306.png)
![N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11320323.png)
